
2,3,4,6,7,8-Hexachlorodibenzofuran
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4,6,7,8-Hexachlorodibenzofuran can be synthesized through various chemical reactions involving chlorinated precursors. One common method involves the chlorination of dibenzofuran under controlled conditions to achieve the desired level of chlorination .
Industrial Production Methods: Industrial production of this compound often involves high-resolution gas chromatography and mass spectrometry techniques to ensure the purity and quality of the compound . These methods are essential for producing the compound in large quantities for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,6,7,8-Hexachlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts to facilitate the reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various chlorinated derivatives of dibenzofuran .
Scientific Research Applications
Chemical Properties and Identification
- Chemical Formula: C₁₂H₂Cl₆O
- Molecular Weight: 374.862 g/mol
- CAS Registry Number: 60851-34-5
- IUPAC Name: 2,3,4,6,7,8-Hexachlorodibenzofuran
Environmental Monitoring
Detection in Environmental Samples:
this compound is often monitored in soil and water samples due to its persistence and potential bioaccumulation. It is commonly found as a byproduct in:
- Chlorine-bleached pulp and paper products.
- Commercial organochlorine pesticides.
- Incineration processes involving organic materials.
Data Table: Concentration Ranges in Environmental Samples
Sample Type | Concentration Range (ng/Kg) |
---|---|
Aquatic Life Samples | ND to 1.40 |
Sediment Samples | ND to 23.00 |
Soil Samples | ND to 3.00 |
Toxicological Research
Health Effects:
Research indicates that exposure to this compound may lead to various health issues including carcinogenic effects. Studies have shown:
- Limited evidence of carcinogenicity in experimental animals.
- Potential reproductive and developmental toxicity observed in animal models.
Case Study: Toxicity Assessment
A study conducted on the effects of this compound on liver function in rodents demonstrated an increased incidence of hepatocellular carcinomas after prolonged exposure. This aligns with findings from other polychlorinated dibenzofurans which exhibit similar toxicological profiles .
Risk Assessment
Toxic Equivalency Factors (TEFs):
The World Health Organization has established TEFs for polychlorinated dibenzofurans to assess human health risks associated with exposure. The TEF for this compound is crucial for evaluating its impact alongside other dioxin-like compounds.
Data Table: TEF Values for Selected Compounds
Compound | TEF Value |
---|---|
This compound | 0.1 |
2,3,7,8-Tetrachlorodibenzo-p-dioxin | 1.0 |
1,2,3,7,8-Pentachlorodibenzofuran | 0.5 |
Applications in Research
Ecotoxicology Studies:
Research involving aquatic organisms has utilized this compound to study the effects of environmental pollutants on biodiversity and ecosystem health. These studies often focus on bioaccumulation and the long-term impacts of exposure on species survival.
Case Study: Aquatic Toxicity
In a controlled experiment assessing the effects of various concentrations of this compound on fish populations:
- Fish exposed to higher concentrations exhibited significant behavioral changes and increased mortality rates.
- The findings contributed to establishing safe exposure levels for aquatic life.
Mechanism of Action
2,3,4,6,7,8-Hexachlorodibenzofuran exerts its effects through several mechanisms:
Binding to the Ah Receptor: This compound binds to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism.
Induction of Gene Expression: It induces the expression of phase I and II xenobiotic metabolizing enzymes, such as CYP1A1 and CYP1A2.
Disruption of Cellular Processes: It can disrupt cell-cycle regulation and other cellular processes, potentially leading to toxic effects.
Comparison with Similar Compounds
- 2,3,7,8-Tetrachlorodibenzofuran
- 1,2,3,7,8-Pentachlorodibenzofuran
- 1,2,3,4,7,8-Hexachlorodibenzofuran
- 1,2,3,6,7,8-Hexachlorodibenzofuran
- 1,2,3,7,8,9-Hexachlorodibenzofuran
- 1,2,3,4,6,7,8-Heptachlorodibenzofuran
- Octachlorodibenzofuran
Uniqueness: 2,3,4,6,7,8-Hexachlorodibenzofuran is unique due to its specific pattern of chlorination, which affects its chemical properties and biological activity. Its high degree of chlorination makes it more persistent in the environment and potentially more toxic compared to less chlorinated congeners .
Biological Activity
2,3,4,6,7,8-Hexachlorodibenzofuran (HxCDF) is a member of the polychlorinated dibenzofuran (PCDF) family, which is known for its environmental persistence and potential toxicity. This compound has garnered attention due to its biological activity, particularly its interactions with the aryl hydrocarbon receptor (AhR) and its implications for human health and ecological systems.
- Chemical Formula : C12H2Cl6O
- Molecular Weight : 360.9 g/mol
- CAS Number : 60851-34-5
HxCDF exerts its biological effects primarily through binding to the AhR. This receptor is a transcription factor that regulates the expression of various genes involved in xenobiotic metabolism. Upon activation by HxCDF, AhR translocates to the nucleus and binds to the xenobiotic response element (XRE) in target genes, leading to the induction of cytochrome P450 enzymes such as CYP1A1 and CYP1B1. These enzymes play crucial roles in the metabolism of drugs and environmental chemicals .
Key Biological Effects:
- Transcriptional Activation : HxCDF enhances the expression of genes involved in the metabolism of xenobiotics.
- Immune System Modulation : It alters signaling pathways that can lead to immune dysfunction, including thymic atrophy and changes in T-cell differentiation .
- Carcinogenic Potential : Studies suggest that HxCDF may contribute to carcinogenesis through mechanisms such as DNA damage and disruption of normal cell signaling pathways .
Toxicological Profile
The toxicological effects of HxCDF have been documented in various studies:
Case Studies
Several epidemiological studies have investigated the effects of HxCDF exposure:
- Yucheng Incident (Taiwan) : Individuals exposed to contaminated rice oil exhibited chloracne, elevated triglycerides, and neurological symptoms. Long-term follow-up revealed reproductive issues among children born to exposed mothers .
- Environmental Exposure Studies : In a study assessing sediment contamination in aquatic environments, HxCDF was detected at low concentrations (up to 0.11 ng/Kg), indicating its persistence in ecosystems and potential bioaccumulation risks .
Environmental Persistence
HxCDF is characterized by its resistance to degradation, leading to accumulation in the environment. The half-lives of PCDFs in humans are significantly longer than those observed in experimental animals, highlighting concerns regarding chronic exposure risks .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying 2,3,4,6,7,8-Hexachlorodibenzofuran in environmental matrices?
High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for detecting this compound at ultra-trace levels (pg/L or pg/g). Standard solutions (e.g., 50 µg/mL in nonane) are used for calibration, and isotopic dilution with -labeled analogs improves accuracy . For sediment or tissue samples, accelerated solvent extraction (ASE) followed by multi-step clean-up (e.g., sulfuric acid silica gel and activated carbon columns) is critical to remove matrix interferences .
Q. How should sample preparation protocols be optimized to minimize congener-specific losses?
Use surrogate recovery standards (e.g., -labeled this compound) to monitor extraction efficiency. Spike samples prior to extraction to account for matrix effects. For lipid-rich matrices, acid digestion with sulfuric acid is necessary to degrade organic matter without decomposing target analytes .
Q. What are the critical parameters for validating analytical methods for this compound?
Method validation should include:
- Linearity : Calibration curves spanning 0.08–1000 pg/µL .
- Recovery rates : 70–120% for spiked samples .
- Limit of detection (LOD) : ≤0.08 pg/µL for HRGC/HRMS .
- Precision : Relative standard deviation (RSD) <15% for replicate analyses .
Advanced Research Questions
Q. How can co-eluting congeners be resolved during chromatographic analysis?
Use a DB-5MS capillary column (60 m × 0.25 mm × 0.25 µm) with a temperature gradient of 100°C (1 min) to 320°C (10 min) at 3°C/min. For isomers like 1,2,3,6,7,8-Hexachlorodibenzofuran, secondary confirmation with a DB-17 column is recommended to resolve retention time overlaps .
Q. What computational models predict the environmental persistence of this compound?
Atmospheric half-life () due to hydroxyl radical reactions is estimated at 3.74 days using the Atkinson–Kwok model. However, its vapor pressure ( mm Hg) indicates predominant adsorption to particulate matter, requiring fugacity models (e.g., Level III) to simulate air–soil–water partitioning .
Q. How do congener-specific toxicity equivalency factors (TEFs) influence risk assessment?
This congener has a TEF of 0.1 (WHO-2005), implying 10% of the toxicity of 2,3,7,8-TCDD. When calculating total toxic equivalence (TEQ), use WHO guidelines to weight its contribution relative to other dioxin-like compounds .
Q. What statistical approaches address discrepancies in inter-laboratory data for this compound?
Apply robust regression analysis to harmonize datasets, using certified reference materials (CRMs) like BCR-607 (milk powder) for method validation. For outlier detection, use Grubbs’ test with a significance level of α=0.05 .
Q. Methodological Challenges & Contradictions
Q. Why do recovery rates vary between sediment and biological samples?
Sediments often show lower recoveries (e.g., 16±8.0%) due to strong binding with organic carbon, whereas biological tissues (e.g., serum) achieve higher recoveries (e.g., 52%) owing to efficient lipid dissolution . Contradictions arise when non-polar solvents (e.g., toluene) are used for lipid-rich samples, necessitating solvent optimization.
Q. How can conflicting data on atmospheric degradation pathways be resolved?
Discrepancies between modeled (3.74 days) and field observations (longer persistence) stem from neglecting particulate-phase reactions. Incorporate aerosol–gas partitioning coefficients () into kinetic models to refine predictions .
Q. Regulatory & Compliance Considerations
Q. What air quality benchmarks apply to this compound in occupational settings?
The Canadian Ministry of Environment sets a screening level of 0.1 pg/m³ for this congener. Compliance requires quarterly air sampling with HRGC/HRMS and adherence to EPA Method 23 for emissions testing .
Properties
IUPAC Name |
2,3,4,6,7,8-hexachlorodibenzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O/c13-5-1-3-4-2-6(14)8(16)10(18)12(4)19-11(3)9(17)7(5)15/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAHLACQOVXINQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=CC(=C(C(=C3OC2=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052276 | |
Record name | 2,3,4,6,7,8-Hexachlorodibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60851-34-5 | |
Record name | 2,3,4,6,7,8-Hexachlorodibenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60851-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,6,7,8-Hexachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060851345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4,6,7,8-Hexachlorodibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,6,7,8-Hexachlorodibenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,4,6,7,8-HEXACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IMR03169ES | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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